Perindopril arginine

概要

説明

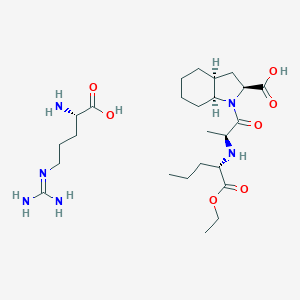

ペルインドプリルアルギニンは、主に高血圧、心不全、安定狭心症の治療に使用される薬剤です。アンジオテンシン変換酵素 (ACE) 阻害剤として知られる薬剤のクラスに属します。ペルインドプリルアルギニンはプロドラッグであり、これは体内で代謝されて活性型であるペルインドプリラートに変換されることを意味します。 この化合物は血管を弛緩させることで、血圧を下げ、心臓への血液と酸素の供給を増やす働きをします .

準備方法

合成経路と反応条件: ペルインドプリルアルギニンの合成は、いくつかの段階を伴います。最初に、ペルインドプリルは一連の化学反応によって合成されます。重要なステップには、インドール環の形成とエトキシカルボニル基の付加が含まれます。 最後のステップは、ペルインドプリルとL-アルギニンを反応させてペルインドプリルアルギニンを形成することです .

工業生産方法: ペルインドプリルアルギニンの工業生産は、通常、標準的な湿式造粒技術とそれに続くフィルムコーティングを伴います。顆粒は、微結晶セルロースを高剪断ミキサーで均質化し、それに造粒液を加えることによって調製されます。 その後、顆粒を乾燥させてコーティングし、最終製品を形成します .

化学反応の分析

反応の種類: ペルインドプリルアルギニンは、加水分解、酸化、還元など、いくつかの種類の化学反応を起こします。

一般的な試薬と条件:

加水分解: この反応は、ペルインドプリルアルギニンが活性型であるペルインドプリラートに分解される肝臓で起こります。

生成される主な生成物: ペルインドプリルアルギニンの加水分解から生成される主な生成物はペルインドプリラートであり、これは治療効果をもたらす活性代謝産物です .

4. 科学研究への応用

ペルインドプリルアルギニンは、科学研究に幅広く応用されています。

化学: ACE 阻害剤とそのさまざまな生物学的標的との相互作用に関する研究におけるモデル化合物として使用されています。

生物学: ペルインドプリルアルギニンに関する研究は、血圧調節と心血管の健康に対するその影響に焦点を当てています。

医学: 高血圧、心不全、冠動脈疾患の治療における治療効果について広範に研究されています。

科学的研究の応用

Therapeutic Applications

Perindopril arginine is primarily indicated for:

- Hypertension Management : It is used to lower blood pressure in patients with essential hypertension.

- Heart Failure Treatment : The compound is effective in managing symptomatic heart failure.

- Cardiovascular Risk Reduction : this compound is indicated for reducing the risk of cardiac events in patients with stable coronary artery disease, particularly those with a history of myocardial infarction or revascularization .

Pharmacokinetics and Bioequivalence

The pharmacokinetic profile of this compound has been studied extensively. Key findings include:

- Bioavailability : Studies have shown that this compound exhibits bioequivalence to perindopril tert-butylamine, allowing for a substitution without loss of efficacy .

- Combination Therapy : this compound is often combined with amlodipine, a calcium channel blocker, to enhance antihypertensive effects. Clinical trials have demonstrated that this fixed-dose combination simplifies treatment regimens for patients by reducing pill burden while maintaining therapeutic efficacy .

Clinical Studies and Case Reports

Several clinical studies have investigated the effectiveness and safety of this compound:

- Phase III Clinical Trials : A pivotal study (X985400) compared the fixed-dose combination of this compound and amlodipine against their individual components. Results indicated significant reductions in blood pressure with the combination therapy compared to monotherapy .

- Pharmacokinetic Studies : Trials assessing the pharmacokinetics of this compound in conjunction with amlodipine showed that co-administration did not result in adverse interactions, supporting its use in combination therapies .

Comparative Data Tables

Below is a summary table highlighting key findings from various studies on this compound:

| Study | Design | Population | Treatment | Key Findings |

|---|---|---|---|---|

| X985400 | Phase III | 500 patients with hypertension | This compound + Amlodipine vs Monotherapy | Significant BP reduction; improved patient adherence |

| PKH-05985-002 | Bioequivalence Study | 36 participants | This compound + Amlodipine vs Tert-butylamine + Amlodipine | No significant differences in pharmacokinetics |

| CL2-05985-005 | Phase II | 200 patients with heart failure | This compound monotherapy | Improved symptoms and quality of life |

作用機序

ペルインドプリルアルギニンは、アンジオテンシンIをアンジオテンシンIIに変換する役割を果たすアンジオテンシン変換酵素 (ACE) を阻害することで作用します。アンジオテンシンIIは強力な血管収縮剤であり、血圧を上昇させます。 ACE を阻害することにより、ペルインドプリルアルギニンはアンジオテンシンII のレベルを低下させ、血管拡張、血圧低下、心臓の負担軽減につながります .

類似の化合物:

リシノプリル: 高血圧と心不全の治療に使用される別のACE阻害剤です。

アムロジピン: 同様の適応症に使用されるカルシウムチャネルブロッカーですが、異なるメカニズムで作用します。

ラミプリル: 治療用途が同様のACE阻害剤です。

独自性: ペルインドプリルアルギニンは、ペルインドプリルエルブミンなどの他の形態と比較して、安定性とバイオアベイラビリティが優れているアルギニン塩として配合されているという点でユニークです。 これは、特定の臨床設定で好ましい選択肢となっています .

類似化合物との比較

Lisinopril: Another ACE inhibitor used to treat high blood pressure and heart failure.

Amlodipine: A calcium channel blocker used for similar indications but works through a different mechanism.

Ramipril: An ACE inhibitor with similar therapeutic uses.

Uniqueness: Perindopril arginine is unique in its formulation as an arginine salt, which provides better stability and bioavailability compared to other forms such as perindopril erbumine. This makes it a preferred choice in certain clinical settings .

生物活性

Perindopril arginine is an angiotensin-converting enzyme (ACE) inhibitor used primarily in the management of hypertension and heart failure. This compound is a salt form of perindopril, which is a prodrug that is metabolized into its active form, perindoprilat. The biological activity of this compound is characterized by its pharmacokinetics, stability, efficacy, and safety profile, which are critical for its therapeutic applications.

Pharmacological Mechanism

This compound acts by inhibiting the ACE enzyme, which plays a pivotal role in the renin-angiotensin-aldosterone system (RAAS). By blocking the conversion of angiotensin I to angiotensin II, perindoprilat reduces vasoconstriction and aldosterone secretion, leading to decreased blood pressure and reduced cardiac workload. This mechanism is beneficial in treating conditions such as hypertension and heart failure.

Stability and Pharmacokinetics

This compound exhibits improved stability compared to other salt forms like perindopril-tert-butylamine. Research indicates that this compound is 50% more stable , extending its shelf life from 2 to 3 years under various climatic conditions . The pharmacokinetic profile shows that after oral administration, perindopril is rapidly absorbed, with peak plasma concentrations occurring approximately 1 hour post-dose. The bioavailability of this compound ranges from 65-75% , while its active metabolite, perindoprilat, has a bioavailability of about 20% .

Clinical Efficacy

This compound has demonstrated significant efficacy in clinical settings:

- Hypertension Management : In a study involving patients with mild to moderate hypertension, this compound effectively reduced systolic blood pressure compared to placebo .

- Cardiovascular Risk Reduction : It has been shown to lower the risk of cardiovascular death and non-fatal myocardial infarction in patients with stable coronary artery disease .

Table 1: Clinical Efficacy Data

Safety Profile

The safety profile of this compound is comparable to other ACE inhibitors. Common adverse effects include dizziness, headache, and fatigue. However, serious side effects such as angioedema can occur, necessitating caution in susceptible individuals . Regular monitoring of renal function and potassium levels is recommended due to the potential for renal impairment associated with RAAS inhibition.

Case Studies

- Case Study on Hypertension : A double-blind randomized controlled trial assessed the efficacy of this compound in hypertensive patients. Results indicated a statistically significant reduction in both systolic and diastolic blood pressure when compared to placebo over a 12-week period.

- Combination Therapy Case : In patients with resistant hypertension, this compound combined with indapamide was evaluated. This combination therapy resulted in enhanced blood pressure control and improved patient adherence due to better tolerability and fewer side effects compared to monotherapy .

特性

IUPAC Name |

(2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid;(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N2O5.C6H14N4O2/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24;7-4(5(11)12)2-1-3-10-6(8)9/h12-16,20H,4-11H2,1-3H3,(H,23,24);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t12-,13-,14-,15-,16-;4-/m00/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYCSJJXKEWBUTI-YDYAIEMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O.C(CC(C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H46N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70210159 | |

| Record name | Perindopril L-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612548-45-5 | |

| Record name | Perindopril L-arginine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612548-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perindopril arginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612548455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perindopril L-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-amino-5-{[amino(imino)methyl]amino}pentanoic acid-(2S,3aS,7aS)-1-[(2S)-2-{[(1S)-1-(ethoxycarbonyl)butyl]amino}propanoyl]octahydro-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERINDOPRIL ARGININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TFT5IM1KGB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。